Barium polysulfides

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Barium polysulfide is a sulfide salt and a barium salt . It is considered by the International Organization for Standardization not to require a common name . It is also used as a fungicide .

Synthesis Analysis

Barium polysulfides can be synthesized through a process known as olefin sulfurization, where alkenes and sulfur are heated together at high temperatures . This process produces branched polysulfides . Another method involves combining Cp*2Ba, HSCMe3, and the respective MH2 nanopowder in butylamine .

Molecular Structure Analysis

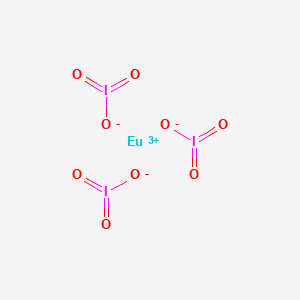

BaS3 crystallizes in the orthorhombic P2_12_12 space group . There are two inequivalent Ba2+ sites. In the first Ba2+ site, Ba2+ is bonded in an 8-coordinate geometry to ten S+0.67- atoms . In the second Ba2+ site, Ba2+ is bonded in a body-centered cubic geometry to eight S+0.67- atoms .

Chemical Reactions Analysis

Polysulfides, upon oxidation to their corresponding 1-oxides, are surprisingly effective radical-trapping antioxidants (RTAs) at ambient temperatures . The homolytic substitution mechanism responsible also operates for tetrasulfides, but not trisulfides, disulfides, or sulfides .

Physical And Chemical Properties Analysis

Barium polysulfide is a highly reactive substance . When heated to decomposition, it emits toxic fumes of SO and Ba .

Wirkmechanismus

The antioxidant mechanisms of organosulfur compounds are generally believed to be ionic ‘secondary antioxidant’ processes, where they react with (hydro)peroxides directly or via the eventual formation of sulfur dioxide or sulfur oxyacids . The reactivity is unique to higher polysulfides (n ≥ 4), since homolytic substitution upon them at S2 yields stabilized perthiyl radicals .

Safety and Hazards

Eigenschaften

CAS-Nummer |

12231-01-5 |

|---|---|

Molekularformel |

BaS3-4 |

Molekulargewicht |

233.507 |

IUPAC-Name |

barium(2+);trisulfide |

InChI |

InChI=1S/Ba.3S/q+2;3*-2 |

InChI-Schlüssel |

VCHSPJQPEZPMOQ-UHFFFAOYSA-N |

SMILES |

[S-2].[S-2].[S-2].[Ba+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B577103.png)